molecular formula C7H17NO2S B11174061 n-Hexylmethanesulfonamide

n-Hexylmethanesulfonamide

Cat. No.: B11174061
M. Wt: 179.28 g/mol
InChI Key: ZOALXEWJBXQMSQ-UHFFFAOYSA-N
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Description

n-Hexylmethanesulfonamide is an organic compound with the molecular formula C7H17NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of hexylamine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

C6H13NH2 + CH3SO2Cl → C6H13NHSO2CH3 + HCl\text{C6H13NH2 + CH3SO2Cl → C6H13NHSO2CH3 + HCl} C6H13NH2 + CH3SO2Cl → C6H13NHSO2CH3 + HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride .

Industrial Production Methods

In industrial settings, this compound can be produced using a continuous flow process. This method involves the continuous addition of hexylamine and methanesulfonyl chloride into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

n-Hexylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Hexylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of n-Hexylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Comparison

n-Hexylmethanesulfonamide is unique due to its specific chain length, which influences its solubility, reactivity, and biological activity. Compared to shorter-chain sulfonamides like n-Butylmethanesulfonamide, it has higher hydrophobicity, which can enhance its interaction with lipid membranes. Compared to longer-chain sulfonamides like n-Decylmethanesulfonamide, it has better solubility in organic solvents, making it more versatile in various applications .

Properties

Molecular Formula

C7H17NO2S

Molecular Weight

179.28 g/mol

IUPAC Name

N-hexylmethanesulfonamide

InChI

InChI=1S/C7H17NO2S/c1-3-4-5-6-7-8-11(2,9)10/h8H,3-7H2,1-2H3

InChI Key

ZOALXEWJBXQMSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C

Origin of Product

United States

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